molecular formula C11H7NO B8618731 Furo[3,2-c]quinoline

Furo[3,2-c]quinoline

Cat. No. B8618731
M. Wt: 169.18 g/mol
InChI Key: DWWHQLSXPSYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]quinoline is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[3,2-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Furo[3,2-c]quinoline

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

furo[3,2-c]quinoline

InChI

InChI=1S/C11H7NO/c1-2-4-10-9(3-1)11-8(7-12-10)5-6-13-11/h1-7H

InChI Key

DWWHQLSXPSYJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a Dean-Stark apparatus, 4-(3-piperidinyl)-propargyl-aniline (300 mg, 1.40 mmol) and Teoc-protected 5-bromoindole aldehyde (555 mg, 1.50 mmol) were heated at reflux for 8 h with a catalytic amount of p-tolunensulfonic acid monohydrate (15 mg, 0.078 mmol) in 15 mL benzene. The solvent was then removed in vacuo. The reaction mixture was then redissolved in 45 mL acetonitrile (HPLC grade, Aldrich #27071-7). Under nitrogen gas, 540 mg molecular sieves (Aldrich #23,366-8, 4A, activated), 540 mg ytterbium triflate (0.87 mmol) and 405 μL 2,3-dihydrofuran (5.4 mmol) were added sequentially and the resulting mixture was stirred at room temperature for an additional 14 h, at which point TLC (aluminum oxide, basic, J. T. Baker #4467-02, CH2Cl2:MeOH=50:1) indicated completion of the reaction. The reaction mixture was concentrated under vacuum. The mixture was redissolved in CH2Cl2 and 357 mg of 8-[3-(piperidinyl)-propargyl]-2,3,3a,4,5,9b-hexahydro-4-(3- cis- and trans-N-indolyl)-furo[3,2-c]quinoline were obtained in a 3:1 ratio after purification by flash column chromatography using aluminum oxide (Brockmann I, basic, Aldrich #19,944-3, CH2Cl2:MeOH=50:1, 45% yield).
Name
4-(3-piperidinyl)-propargyl-aniline
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
540 mg
Type
reactant
Reaction Step Three
Quantity
405 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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